4-[Methyl(pentadecyl)amino]benzaldehyde
Description
4-[Methyl(pentadecyl)amino]benzaldehyde is a benzaldehyde derivative featuring a methyl and pentadecyl group attached to the amino substituent at the para position of the aromatic ring.
Properties
CAS No. |
744246-71-7 |
|---|---|
Molecular Formula |
C23H39NO |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
4-[methyl(pentadecyl)amino]benzaldehyde |
InChI |
InChI=1S/C23H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24(2)23-18-16-22(21-25)17-19-23/h16-19,21H,3-15,20H2,1-2H3 |
InChI Key |
HZJPMXGPBXVPOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCN(C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(pentadecyl)amino]benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with a suitable alkylating agent to introduce the methyl(pentadecyl)amino group. One common method involves the use of pentadecylamine and formaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(pentadecyl)amino]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[Methyl(pentadecyl)amino]benzoic acid.
Reduction: Formation of 4-[Methyl(pentadecyl)amino]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[Methyl(pentadecyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Methyl(pentadecyl)amino]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methyl(pentadecyl)amino group may also interact with hydrophobic regions of target molecules, influencing their activity and stability.
Comparison with Similar Compounds
(a) 4-[(2-Hydroxy-4-pentadecyl-benzylidene)-amino]-benzoic Acid Methyl Ester
- Structure: Contains a pentadecyl chain at the 4-position of a benzylidene-amino group and a methyl ester at the benzoic acid moiety.
- Key Differences: Unlike 4-[Methyl(pentadecyl)amino]benzaldehyde, this compound features a Schiff base linkage (imine group) and an ester functional group, which enhance its capacity for hydrogen bonding and coordination chemistry.
- Synthesis : Similar to methods in , where alkylation or condensation reactions are employed for benzaldehyde derivatives .
(b) 4-[Bis(4-methylphenyl)amino]benzaldehyde
- Structure: Substituted with a bis(4-methylphenyl)amino group instead of methyl-pentadecyl amino.
- Key Differences: The aromatic amino group increases electron density on the benzaldehyde ring, altering its redox behavior and optical properties. Such compounds are often used in optoelectronics or as intermediates in dye synthesis .
- Molecular Weight: C21H19NO (MW: 301.38 g/mol) vs. C23H39NO (MW: 345.56 g/mol for this compound). The latter’s higher molecular weight may reduce volatility and improve thermal stability.
(c) 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM)
- Structure: Features a hydroxyethyl-methyl amino group and a malononitrile substituent.
- Key Differences : The electron-withdrawing nitrile groups enhance fluorescence properties, making HEMABM suitable for organic light-emitting diodes (OLEDs). Its solid-state emission efficiency (1300 cd/m²) surpasses typical benzaldehyde derivatives without conjugated nitrile groups .
- Morphology : Forms smooth films (10.81 nm roughness), comparable to polymers like MEH-PPV, due to balanced hydrophobicity from the alkyl chain and polarity from the hydroxyethyl group .
Physicochemical Properties and Functional Comparisons
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